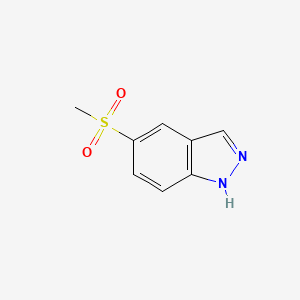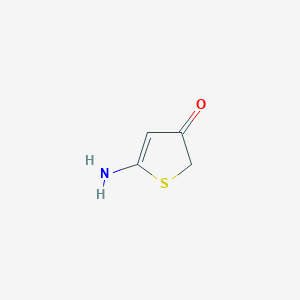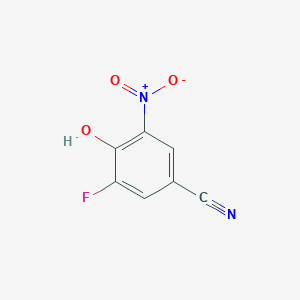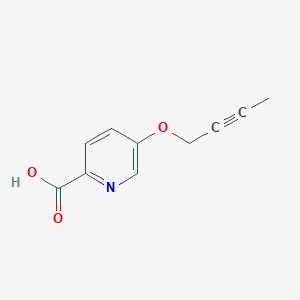
3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride
描述
3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl. It is a white to yellow solid that is commonly used in various scientific research applications. The compound is known for its unique structure, which includes a tetrahydropyran ring substituted with two methyl groups and an amine group at the 4-position, along with a hydrochloride salt.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride typically involves the following steps:
Formation of the Tetrahydropyran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydropyran ring. This can be achieved through various methods, including acid-catalyzed cyclization of diols or the use of protecting groups to facilitate ring closure.
Introduction of Methyl Groups: The methyl groups are introduced at the 3-position of the tetrahydropyran ring through alkylation reactions. Common reagents for this step include methyl iodide or methyl bromide in the presence of a strong base such as sodium hydride.
Amination: The amine group is introduced at the 4-position through nucleophilic substitution reactions. This can be achieved using ammonia or primary amines as nucleophiles.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of ketones or oxides.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted amines or amides.
科学研究应用
3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: In the study of enzyme mechanisms and as a substrate for biochemical assays.
Medicine: Potential use in the development of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, forming covalent bonds with electrophiles. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.
相似化合物的比较
Similar Compounds
3,3-Dimethyltetrahydro-2H-pyran-4-amine: The free base form of the compound without the hydrochloride salt.
3,3-Dimethyltetrahydro-2H-pyran-4-ol: A related compound with a hydroxyl group instead of an amine group.
3,3-Dimethyltetrahydro-2H-pyran-4-one: A ketone derivative of the compound.
Uniqueness
3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
3,3-dimethyloxan-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2)5-9-4-3-6(7)8;/h6H,3-5,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICWGEJJNFYUEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCC1N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B1403297.png)





![4-[(2,2,6,6-Tetramethylpiperidin-1-yl)carbonyl]aniline](/img/structure/B1403308.png)



